molecular formula C16H13N3O B14502582 2-(5-Phenyl-1,2-oxazolidin-3-ylidene)-2H-benzimidazole CAS No. 63330-81-4

2-(5-Phenyl-1,2-oxazolidin-3-ylidene)-2H-benzimidazole

Katalognummer: B14502582
CAS-Nummer: 63330-81-4
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: SVQLEGIIQJAEKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Phenyl-1,2-oxazolidin-3-ylidene)-2H-benzimidazole is a complex organic compound that features a benzimidazole core linked to an oxazolidine ring

Vorbereitungsmethoden

The synthesis of 2-(5-Phenyl-1,2-oxazolidin-3-ylidene)-2H-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzimidazole derivatives with oxazolidine precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction.

Analyse Chemischer Reaktionen

2-(5-Phenyl-1,2-oxazolidin-3-ylidene)-2H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(5-Phenyl-1,2-oxazolidin-3-ylidene)-2H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-(5-Phenyl-1,2-oxazolidin-3-ylidene)-2H-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(5-Phenyl-1,2-oxazolidin-3-ylidene)-2H-benzimidazole include other benzimidazole derivatives and oxazolidine-containing molecules. These compounds share structural similarities but may differ in their chemical properties and applications. For example, 7-methyl-3-phenyl-2-(5-phenyl-1,2-oxazolidin-3-ylidene)-2H-indole is a related compound with a similar core structure but different substituents .

Eigenschaften

CAS-Nummer

63330-81-4

Molekularformel

C16H13N3O

Molekulargewicht

263.29 g/mol

IUPAC-Name

3-(1H-benzimidazol-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C16H13N3O/c1-2-6-11(7-3-1)15-10-14(19-20-15)16-17-12-8-4-5-9-13(12)18-16/h1-9,15H,10H2,(H,17,18)

InChI-Schlüssel

SVQLEGIIQJAEKM-UHFFFAOYSA-N

Kanonische SMILES

C1C(ON=C1C2=NC3=CC=CC=C3N2)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.